molecular formula C22H23N B103621 1-Cyclohexyl-2,4-diphenylpyrrole CAS No. 15811-42-4

1-Cyclohexyl-2,4-diphenylpyrrole

Cat. No. B103621
CAS RN: 15811-42-4
M. Wt: 301.4 g/mol
InChI Key: QOOAUXQGDNWSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2,4-diphenylpyrrole (CDPP) is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. CDPP belongs to the pyrrole family, which is known for its diverse biological activities. CDPP has been explored extensively for its potential as a drug candidate, but its applications extend beyond the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 1-Cyclohexyl-2,4-diphenylpyrrole is not fully understood, but it is believed to act through multiple pathways. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of ion channels such as TRPM8, which is involved in pain sensation.

Biochemical And Physiological Effects

1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess several biochemical and physiological effects. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess analgesic properties by inhibiting pain sensation.

Advantages And Limitations For Lab Experiments

1-Cyclohexyl-2,4-diphenylpyrrole has several advantages for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole is relatively easy to synthesize and has good stability under normal laboratory conditions. 1-Cyclohexyl-2,4-diphenylpyrrole also possesses a high degree of selectivity towards its target enzymes and ion channels. However, 1-Cyclohexyl-2,4-diphenylpyrrole has some limitations for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole has low solubility in aqueous solutions, which can limit its bioavailability. 1-Cyclohexyl-2,4-diphenylpyrrole also has poor permeability across cell membranes, which can limit its effectiveness in vivo.

Future Directions

For research include exploring 1-Cyclohexyl-2,4-diphenylpyrrole's potential as a drug candidate, tool compound, and therapeutic agent for pain management.

Synthesis Methods

The synthesis of 1-Cyclohexyl-2,4-diphenylpyrrole involves the reaction of cyclohexanone, benzaldehyde, and pyrrole in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Cyclohexyl-2,4-diphenylpyrrole. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

1-Cyclohexyl-2,4-diphenylpyrrole has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-Cyclohexyl-2,4-diphenylpyrrole has also been studied for its potential in treating Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of the disease. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

15811-42-4

Product Name

1-Cyclohexyl-2,4-diphenylpyrrole

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

1-cyclohexyl-2,4-diphenylpyrrole

InChI

InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2

InChI Key

QOOAUXQGDNWSCY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

synonyms

1-Cyclohexyl-2,4-diphenyl-1H-pyrrole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.